tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a chloropyridine ring, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, which is a type of cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which are considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
Given its potential to undergo the suzuki–miyaura reaction, it could potentially be used to create a variety of biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters . Additionally, the presence of a palladium catalyst is necessary for the Suzuki–Miyaura reaction to occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes halogenation to introduce the chlorine atom at the desired position.
Borylation Reaction: The chloropyridine intermediate is then subjected to a borylation reaction using a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron or nitrogen atoms.
Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products
Scientific Research Applications
tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester functionality but with a phenyl group instead of a pyridine ring.
tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: Similar structure but with different substituents on the aromatic ring.
Uniqueness
tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to its combination of a chloropyridine ring, a boronic ester moiety, and a tert-butyl carbamate group
Biological Activity
tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is C17H25BClN2O4 with a molecular weight of 353.65 g/mol. The structure features a pyridine ring substituted with a chloro group and a carbamate moiety, which is linked to a dioxaborolane group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming stable complexes with biomolecules. This characteristic is crucial for its role in drug design and development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that related compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are often mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
- In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates compared to control groups .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies report that it exhibits activity against various bacterial strains, making it a candidate for further development in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Study on Anticancer Effects : A recent publication highlighted the effectiveness of a structurally similar compound in targeting breast cancer cells. The study demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, suggesting potential for therapeutic applications in infectious diseases .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₅BClN₂O₄ |
Molecular Weight | 353.65 g/mol |
CAS Number | 330794-10-0 |
Anticancer Activity | Significant (in vitro) |
Antimicrobial Activity | Effective against S. aureus |
Recommended Dosage | Under investigation |
Properties
IUPAC Name |
tert-butyl N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCJCQYMGIIITM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694499 |
Source
|
Record name | tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246184-56-4 |
Source
|
Record name | tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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